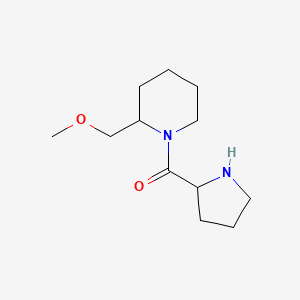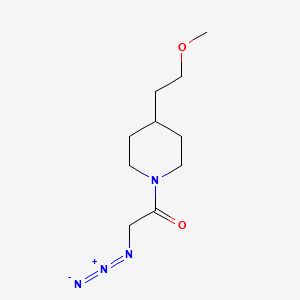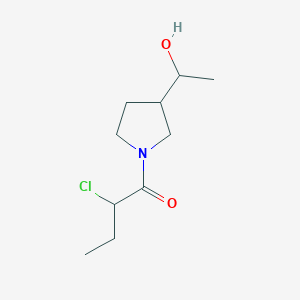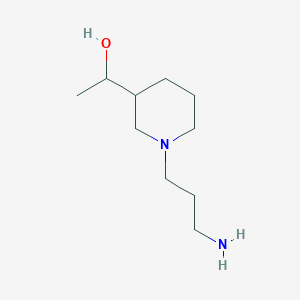
1-(1-(3-Aminopropyl)piperidin-3-yl)ethan-1-ol
Übersicht
Beschreibung
“1-(1-(3-Aminopropyl)piperidin-3-yl)ethan-1-ol” is a chemical compound with the empirical formula C9H20N2O . It is a heterocyclic building block .
Molecular Structure Analysis
The InChI string for this compound is 1S/C9H20N2O/c10-4-2-6-11-5-1-3-9(7-11)8-12/h9,12H,1-8,10H2 . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The molecular weight of the compound is 158.24 .
Wissenschaftliche Forschungsanwendungen
1-Substituted Piperidines
The compound 1-(1-(3-Aminopropyl)piperidin-3-yl)ethan-1-ol, a derivative of piperidine, has been discussed in the context of its synthesis methods, pharmacological properties, and applications in various derivatives such as trihexyphenidyl, biperiden, pridinol, and others. These derivatives have been studied for their pharmacological properties and uses in different compounds (Vardanyan, 2018).
Synthesis and Anticancer Activity
Derivatives of 1-(1-(3-Aminopropyl)piperidin-3-yl)ethan-1-ol have been involved in the synthesis of compounds with potential anticancer activity. For instance, the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity have involved the use of this compound as part of the synthesis process. The screening of these compounds showed significant anticancer activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancer cells (Kumar et al., 2013).
Building-Blocks for Functionalized Crown Ethers
A study on the synthesis of valuable building-blocks for the creation of functionalized crown ethers mentioned derivatives of piperidine, including 1-(piperidin-2-yl)ethan-1,2-diol. These building-blocks are crucial for synthesizing complex molecules with specific functional applications, showcasing the compound's utility in detailed chemical synthesis processes (Nawrozkij et al., 2014).
Method for Synthesis
There has been a focus on developing new methods for synthesizing related compounds, such as 3-(Pyrrolidin-1-yl)piperidine, which holds importance in medicinal chemistry. This highlights the ongoing research and development in finding more efficient ways to produce these compounds, underscoring their significance in scientific research and potential applications (Smaliy et al., 2011).
Eigenschaften
IUPAC Name |
1-[1-(3-aminopropyl)piperidin-3-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-9(13)10-4-2-6-12(8-10)7-3-5-11/h9-10,13H,2-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOKFPBRBZUYJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)CCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-Aminopropyl)piperidin-3-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




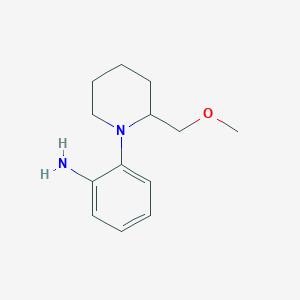
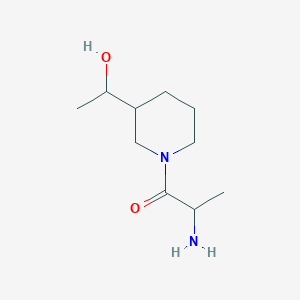

![2-azido-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1476952.png)
![2-chloro-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1476953.png)

